3-Iodo-1H-indazole-5-carbaldehyde
CAS No.: 944899-01-8
Cat. No.: VC2917414
Molecular Formula: C8H5IN2O
Molecular Weight: 272.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 944899-01-8 |
---|---|
Molecular Formula | C8H5IN2O |
Molecular Weight | 272.04 g/mol |
IUPAC Name | 3-iodo-2H-indazole-5-carbaldehyde |
Standard InChI | InChI=1S/C8H5IN2O/c9-8-6-3-5(4-12)1-2-7(6)10-11-8/h1-4H,(H,10,11) |
Standard InChI Key | STUWJSRMOZCBIX-UHFFFAOYSA-N |
SMILES | C1=CC2=NNC(=C2C=C1C=O)I |
Canonical SMILES | C1=CC2=NNC(=C2C=C1C=O)I |
Introduction
Physical and Chemical Properties
Molecular Characteristics
3-Iodo-1H-indazole-5-carbaldehyde possesses distinct molecular characteristics that define its behavior in chemical reactions and biological systems. The compound has a precise molecular weight of 272.042570 g/mol, which is consistent with its molecular formula C8H5IN2O . Its InChI key, STUWJSRMOZCBIX-UHFFFAOYSA-N, serves as a unique identifier in chemical databases and information systems .
From a structural perspective, the compound features one hydrogen bond donor site and two hydrogen bond acceptor sites, characteristics that influence its interactions with solvents, reagents, and potential biological targets . Additionally, it contains one rotatable bond, which affects its conformational flexibility and, consequently, its reactivity patterns .
Structural Features
The structural features of 3-Iodo-1H-indazole-5-carbaldehyde contribute significantly to its chemical behavior and potential applications. The indazole core provides a rigid, planar scaffold that can engage in π-stacking interactions with aromatic systems. The nitrogen atoms in the indazole ring can participate in hydrogen bonding, while also contributing to the compound's basic properties.
The iodine substituent at position 3 serves as an excellent leaving group, making this position susceptible to various coupling reactions, particularly palladium-catalyzed cross-couplings such as Suzuki-Miyaura and Sonogashira reactions. This feature is particularly valuable in medicinal chemistry, where such reactions are commonly employed to create diverse compound libraries for biological screening.
The aldehyde group at position 5 represents another reactive site that can undergo numerous transformations, including reduction, oxidation, condensation reactions, and nucleophilic additions. This functional group versatility expands the utility of 3-Iodo-1H-indazole-5-carbaldehyde as a building block in organic synthesis.
Chemical Reactivity
The chemical reactivity of 3-Iodo-1H-indazole-5-carbaldehyde is primarily dictated by its functional groups. The aldehyde moiety is typically reactive toward nucleophilic addition reactions, while the iodine substituent is particularly valuable for metal-catalyzed coupling reactions. These reactive centers can be selectively targeted under appropriate conditions, allowing for controlled functionalization of the molecule.
While specific reactivity data for this exact compound is limited in the provided search results, information about related compounds suggests that the iodine at position 3 can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids, as demonstrated in the synthesis of 3-(3-(methylsulfonyl)phenyl)-1H-indazole-5-carboxylic acid from the related compound 3-iodo-1H-indazole-5-carboxylic acid . These reactions typically employ palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) under basic conditions.
Synthesis Methods
Synthesis from 1H-indazole-5-carbaldehyde
The primary synthetic route to 3-Iodo-1H-indazole-5-carbaldehyde involves the direct iodination of 1H-indazole-5-carbaldehyde. This approach is straightforward and efficient, yielding the target compound with high purity. The reaction can be performed using readily available reagents under mild conditions, making it accessible for both research and potential scale-up purposes.
According to the synthesis data, the process begins with 1H-indazole-5-carbaldehyde as the starting material, which undergoes iodination at the 3-position using molecular iodine in the presence of a base . The specific procedure involves the following steps:
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Combining 1H-indazole-5-carbaldehyde with sodium hydroxide and iodine in N,N-dimethylformamide (DMF)
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Stirring the reaction mixture overnight at room temperature
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Concentrating the solution under reduced pressure
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Purifying the crude product using silica gel column chromatography
This procedure has been reported to yield 3-Iodo-1H-indazole-5-carbaldehyde as a yellow solid with a remarkable yield of 97%, demonstrating the efficiency of this synthetic approach .
Reaction Conditions and Optimization
The key to achieving high yields in the synthesis of 3-Iodo-1H-indazole-5-carbaldehyde lies in the careful control of reaction conditions. The documented procedure specifies the following optimal parameters:
Table 1: Optimal Reaction Conditions for 3-Iodo-1H-indazole-5-carbaldehyde Synthesis
Parameter | Value |
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Starting Material | 1H-indazole-5-carbaldehyde (5.0 g, 34.25 mmol) |
Base | Sodium hydroxide (4.1 g, 102.7 mmol) |
Iodinating Agent | Iodine (17.4 g, 68.5 mmol) |
Solvent | DMF (10 mL) |
Temperature | Room temperature |
Reaction Time | Overnight |
Purification Method | Silica gel column chromatography |
Yield | 97% (9.1 g, yellow solid) |
Product Verification | MS m/z (ESI): 273.1 [M+1] |
The stoichiometry employed in this reaction is noteworthy, with approximately 3 equivalents of base (sodium hydroxide) and 2 equivalents of iodine relative to the starting material . This excess of reagents likely helps drive the reaction to completion and contributes to the high yield observed.
The reaction is conducted at room temperature, which is advantageous from both practical and economic perspectives. The overnight reaction time ensures complete conversion without requiring careful monitoring or precise timing. The choice of DMF as solvent is significant, as it effectively dissolves both the organic components and the inorganic base, facilitating efficient reaction.
Analytical Data and Characterization
Desired Concentration | Volume Needed for Different Amounts |
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1 mg | |
1 mM | 3.6759 mL |
5 mM | 0.7352 mL |
10 mM | 0.3676 mL |
This table provides practical guidance for researchers preparing solutions for various experimental purposes . The calculations are based on the compound's molecular weight of 272.04 g/mol, allowing for accurate concentration control in research applications.
When handling 3-Iodo-1H-indazole-5-carbaldehyde, standard laboratory safety practices should be observed, including the use of appropriate personal protective equipment. The compound should be stored according to supplier recommendations to maintain its integrity and purity.
Applications and Research Significance
Research Utility
The research utility of 3-Iodo-1H-indazole-5-carbaldehyde extends beyond pharmaceutical applications. Its dual functionalization with iodine and an aldehyde group makes it valuable in various fields of chemical research.
In synthetic organic chemistry, the compound can serve as a platform for studying selective functionalization strategies and developing new synthetic methodologies. The iodine substituent, in particular, enables the exploration of various metal-catalyzed coupling reactions, which are of fundamental importance in modern organic synthesis.
The search results indicate that related iodo-indazole derivatives have been used in the synthesis of more complex structures through Suzuki-Miyaura cross-coupling reactions, with yields as high as 86% . This suggests that 3-Iodo-1H-indazole-5-carbaldehyde could similarly serve as a versatile intermediate in the preparation of structurally diverse compounds.
Additionally, the compound may find applications in material science, where heterocyclic compounds with specific electronic properties are utilized in the development of functional materials. The indazole core, with its extended π-system, could contribute to interesting optical or electronic properties in appropriately designed derivatives.
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